Fmoc-l-2-amino-3-(dimethylamino)-propionic acid
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Overview
Description
Fmoc-l-2-amino-3-(dimethylamino)-propionic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. This compound is valuable in the field of organic chemistry and biochemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-l-2-amino-3-(dimethylamino)-propionic acid typically involves the protection of the amino group with the Fmoc group. The process begins with the starting material, l-2-amino-3-(dimethylamino)-propionic acid. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the compound. The use of high-purity reagents and solvents ensures the quality and consistency of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the dimethylamino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, targeting the carbonyl group of the Fmoc protecting group.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where the Fmoc group can be replaced by other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Fmoc chloride in dichloromethane or dimethylformamide, with bases like sodium carbonate or triethylamine.
Major Products:
Oxidation: Oxidized derivatives of the dimethylamino group.
Reduction: Reduced forms of the Fmoc group, leading to deprotected amino acids.
Substitution: Substituted derivatives with different protecting groups or functional groups.
Scientific Research Applications
Fmoc-l-2-amino-3-(dimethylamino)-propionic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in peptide synthesis, where it serves as a building block for the construction of peptides and proteins. The Fmoc protecting group allows for selective deprotection and coupling reactions, facilitating the synthesis of complex peptides.
In biology and medicine, the compound is used to study protein-protein interactions, enzyme mechanisms, and receptor binding. It is also employed in the development of peptide-based drugs and therapeutic agents. Additionally, this compound is used in the design of biomaterials and nanomaterials for drug delivery and tissue engineering.
Mechanism of Action
The mechanism of action of Fmoc-l-2-amino-3-(dimethylamino)-propionic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound undergoes selective deprotection under basic conditions, allowing for the sequential addition of amino acids to form peptides.
At the molecular level, the Fmoc group interacts with the amino group through covalent bonding, providing stability and protection. The deprotection process involves the cleavage of the Fmoc group, typically using a base such as piperidine, resulting in the formation of the free amino group.
Comparison with Similar Compounds
Fmoc-l-2-amino-3-guanidinopropionic acid: Contains a guanidino group, which imparts different chemical properties and reactivity compared to the dimethylamino group.
Fmoc-l-2-amino-3,3-dimethylbutanoic acid: Features a dimethylbutanoic side chain, which affects its steric and electronic properties.
Uniqueness: Fmoc-l-2-amino-3-(dimethylamino)-propionic acid is unique due to the presence of the dimethylamino group, which influences its reactivity and interactions in peptide synthesis. This compound offers distinct advantages in terms of selectivity and efficiency in the synthesis of peptides and proteins.
Properties
IUPAC Name |
(2S)-3-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-22(2)11-18(19(23)24)21-20(25)26-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,21,25)(H,23,24)/t18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHXMAJLOUQRJN-SFHVURJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40477297 |
Source
|
Record name | fmoc-l-2-amino-3-(dimethylamino)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40477297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
587880-86-2 |
Source
|
Record name | fmoc-l-2-amino-3-(dimethylamino)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40477297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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